molecular formula C20H24N2O2 B14810699 2-(2-methylphenoxy)-N'-[(1E)-1-phenylpentylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(1E)-1-phenylpentylidene]acetohydrazide

Cat. No.: B14810699
M. Wt: 324.4 g/mol
InChI Key: KMHGAOZPFONHHO-DYTRJAOYSA-N
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Description

2-(2-methylphenoxy)-N’-(1-phenylpentylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxy group, a phenylpentylidene group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-(1-phenylpentylidene)acetohydrazide typically involves the reaction of 2-methylphenol with 1-phenylpentan-1-one to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-(1-phenylpentylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenoxy and phenylpentylidene groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N’-(1-phenylpentylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-(1-phenylpentylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N’-(1-phenylbutylidene)acetohydrazide
  • 2-(2-methylphenoxy)-N’-(1-phenylpropylidene)acetohydrazide
  • 2-(2-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide

Uniqueness

2-(2-methylphenoxy)-N’-(1-phenylpentylidene)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpentylidene group, in particular, may contribute to its enhanced stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-1-phenylpentylideneamino]acetamide

InChI

InChI=1S/C20H24N2O2/c1-3-4-13-18(17-11-6-5-7-12-17)21-22-20(23)15-24-19-14-9-8-10-16(19)2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,23)/b21-18+

InChI Key

KMHGAOZPFONHHO-DYTRJAOYSA-N

Isomeric SMILES

CCCC/C(=N\NC(=O)COC1=CC=CC=C1C)/C2=CC=CC=C2

Canonical SMILES

CCCCC(=NNC(=O)COC1=CC=CC=C1C)C2=CC=CC=C2

Origin of Product

United States

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